molecular formula C30H41NO8 B1264359 Scutebarbatine I(rel)

Scutebarbatine I(rel)

Cat. No. B1264359
M. Wt: 543.6 g/mol
InChI Key: QKISVSHUNJJKNY-MSTMNAHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scutebarbatine I(rel) is a member of pyridines and an aromatic carboxylic acid. It has a role as a metabolite.

Scientific Research Applications

Antitumor Activity

Scutebarbatine I, a neo-clerodane diterpenoid alkaloid from Scutellaria barbata, has demonstrated notable cytotoxic activities against various human cancer cell lines. Studies have identified its effectiveness against HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells, with significant IC50 values (Dai et al., 2008). Additionally, its cytotoxic effects on A549 human lung carcinoma cells have been observed, acting via apoptosis and affecting proteins like cytochrome c, caspase-3 and 9, and Bcl-2 (Yang et al., 2014).

Metabolic Pathways

Research focusing on the metabolism of Scutebarbatine A (related to Scutebarbatine I) in rats has identified various metabolites through phase I and II metabolic pathways, involving hydrolysis, oxidation, hydrogenation, dehydration, and sulfation. This study provides insights into the pharmacodynamic material basis and pharmacological mechanisms of Scutebarbatine A (Zhao et al., 2022).

Antibacterial Action Mechanisms

Docking studies on Scutebarbatine E (closely related to Scutebarbatine I) have shown potential affinity to bacterial proteins involved in cell wall synthesis, nucleic acids synthesis, and as antimetabolites, indicating a mechanism of action that inhibits cell wall synthesis in bacteria (SriDharani et al., 2016).

Anti-Photoaging Properties

Scutebarbatine I has been identified as a major component of Scutellaria barbata, which exhibits antiphotoaging properties. This was observed in studies on NIH-3T3 skin fibroblast cells and SKH-1 hairless mice, where it helped restore normal gene expression affected by UVB irradiation and inhibited wrinkle formation and epidermal thickness caused by UVB exposure (Jung et al., 2022).

properties

Product Name

Scutebarbatine I(rel)

Molecular Formula

C30H41NO8

Molecular Weight

543.6 g/mol

IUPAC Name

[(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5R,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate

InChI

InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25-,27-,28+,29+,30+/m1/s1

InChI Key

QKISVSHUNJJKNY-MSTMNAHCSA-N

Isomeric SMILES

CCO[C@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C

Canonical SMILES

CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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